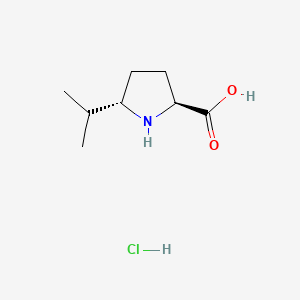
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride is a chiral compound that has garnered significant interest in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with an isopropyl group under controlled conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylicacidhydrochloride include:
- (2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
- (2S,5S)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
- (2R,5S)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid
Uniqueness
This compound is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in various chemical and biological processes.
Biological Activity
rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride, commonly referred to as isopropyl pyrrolidine carboxylic acid, is a chiral compound with significant biological relevance. This article reviews its biological activity, including mechanisms of action, pharmacokinetics, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C8H15NO2
- Molecular Weight : 157.21 g/mol
- CAS Number : 1550728-70-5
Mechanisms of Biological Activity
The compound exhibits several biological activities attributed to its interaction with various biological pathways:
- Antiproliferative Activity : Studies have demonstrated that pyrrolidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, related compounds have shown efficacy against breast, colon, and lung cancer cells by inducing apoptosis and modulating cell cycle regulators such as p53 and CDKN1A .
- Neuroprotective Effects : Research indicates that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in neurodegenerative diseases where oxidative damage plays a crucial role .
- Metabolic Regulation : The compound may influence lipid metabolism by interacting with proteins involved in lipid accumulation and storage in hepatocytes. This suggests potential applications in metabolic disorders such as obesity and fatty liver disease .
Pharmacokinetics
The pharmacokinetic profile of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid hydrochloride has been assessed through various studies:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (0.9862) |
| Blood-Brain Barrier Permeability | Moderate (0.5052) |
| Caco-2 Permeability | Moderate (0.6568) |
| P-glycoprotein Substrate | Non-substrate |
| CYP450 3A4 Substrate | Moderate (0.5389) |
These parameters indicate good absorption potential but moderate ability to cross the blood-brain barrier, which is critical for CNS-targeted therapies .
Case Studies
- Cancer Therapy : A study evaluated the antiproliferative effects of rac-(2R,5R)-5-(propan-2-yl)pyrrolidine-2-carboxylic acid on various cancer cell lines, revealing IC50 values that suggest significant cytotoxicity against specific types of cancer cells.
- Neuroprotection : In an experimental model of neurodegeneration, the administration of this compound resulted in reduced markers of oxidative stress and improved neuronal survival rates compared to control groups.
Properties
Molecular Formula |
C8H16ClNO2 |
|---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
(2S,5S)-5-propan-2-ylpyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-5(2)6-3-4-7(9-6)8(10)11;/h5-7,9H,3-4H2,1-2H3,(H,10,11);1H/t6-,7-;/m0./s1 |
InChI Key |
MSKZDAPFZZXHCK-LEUCUCNGSA-N |
Isomeric SMILES |
CC(C)[C@@H]1CC[C@H](N1)C(=O)O.Cl |
Canonical SMILES |
CC(C)C1CCC(N1)C(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















